Cas no 2248393-85-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248393-85-1
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate
- EN300-6513866
-
- インチ: 1S/C14H7FN2O4/c15-10-6-3-7-16-11(10)14(20)21-17-12(18)8-4-1-2-5-9(8)13(17)19/h1-7H
- InChIKey: DLTQNQMOERTGSR-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CN=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 286.03898487g/mol
- どういたいしつりょう: 286.03898487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 76.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513866-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-6513866-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-6513866-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-6513866-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-6513866-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-6513866-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-6513866-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-6513866-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate |
2248393-85-1 | 5g |
$2110.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate (CAS No. 2248393-85-1)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate (CAS No. 2248393-85-1) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and synthetic utility.
At the core of this compound lies a fused heterocyclic system comprising an isoindole and a fluoropyridine moiety, connected through a dioxo bridge. The presence of these functional groups imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents. Specifically, the fluoropyridine segment is known for its ability to modulate receptor binding affinities, while the isoindole ring offers a rigid aromatic core that can be further modified to enhance target specificity.
Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds in improving pharmacokinetic profiles. The incorporation of a fluorine atom at the 3-position of the pyridine ring in this compound not only enhances metabolic stability but also influences hydrogen bonding interactions with biological targets. Such modifications are critical for achieving high efficacy with minimal side effects.
The dioxo group (C=O-C=O) in the molecule serves as a key pharmacophoric element, contributing to both the molecular geometry and electronic distribution. This feature is particularly relevant in designing molecules that interact with enzymes or receptors through dipole-dipole interactions or hydrogen bonding. The dioxo bridge also provides a site for further derivatization, allowing chemists to fine-tune the compound's properties for specific applications.
In the realm of medicinal chemistry, the synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate has been explored through multiple pathways, including cyclization reactions and cross-coupling techniques. The isoindole core can be constructed via palladium-catalyzed reactions or through intramolecular cyclization of appropriately substituted precursors. The subsequent introduction of the fluoropyridine moiety often involves nucleophilic substitution or metal-mediated coupling reactions.
One of the most compelling aspects of this compound is its potential as a lead structure for addressing various therapeutic challenges. For instance, studies have suggested that derivatives of this class may exhibit inhibitory activity against enzymes implicated in inflammatory pathways or cancer progression. The combination of an isoindole and fluoropyridine scaffold provides a rich platform for exploring such biological interactions.
The fluoropyridine moiety, in particular, has been extensively studied for its role in modulating G-protein coupled receptors (GPCRs). The electron-withdrawing nature of fluorine can fine-tune receptor binding affinities, leading to improved drug-like properties such as enhanced solubility and reduced metabolic clearance. This characteristic makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate an attractive candidate for further development.
Recent computational studies have also shed light on the molecular interactions of this compound with potential targets. Molecular docking simulations indicate that it can bind effectively to enzyme active sites with high precision due to its optimized steric and electronic features. These findings support its candidacy as a starting point for structure-based drug design initiatives.
The synthesis and characterization of analogs derived from 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate continue to be an active area of research. By systematically modifying substituents on either the isoindole or fluoropyridine ring, chemists can explore a wide spectrum of biological activities. Such modifications may reveal new therapeutic opportunities while providing insights into structure-function relationships within this class of compounds.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluoropyridine-2-carboxylate (CAS No. 2248393-85-1) exemplifies the innovative spirit driving modern medicinal chemistry forward. Its unique structural features and promising biological profile position it as a valuable asset in the quest for novel therapeutics. As research progresses,this compound is likely to play an increasingly important role in addressing unmet medical needs across various disease areas.
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